![molecular formula C14H19N3O5 B13767907 N-[(Benzyloxy)carbonyl]alanylserinamide CAS No. 70874-14-5](/img/structure/B13767907.png)
N-[(Benzyloxy)carbonyl]alanylserinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]alanylserinamide is a chemical compound known for its applications in organic synthesis and peptide chemistry. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]alanylserinamide typically involves the protection of the amine group of alanylserinamide with a benzyloxycarbonyl group. This can be achieved by reacting alanylserinamide with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]alanylserinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the benzyloxycarbonyl group.
Substitution: Substituted derivatives where the benzyloxycarbonyl group is replaced by other functional groups.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]alanylserinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive peptides.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]alanylserinamide involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine group. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl-L-proline
- N-Benzyloxycarbonyl-L-alanine
- N-Benzyloxycarbonyl-L-phenylalanine
Uniqueness
N-[(Benzyloxy)carbonyl]alanylserinamide is unique due to its specific structure, which combines the properties of alanylserinamide with the protective benzyloxycarbonyl group. This combination allows for versatile applications in peptide synthesis and organic chemistry, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
70874-14-5 |
|---|---|
Molecular Formula |
C14H19N3O5 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
benzyl N-[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19N3O5/c1-9(13(20)17-11(7-18)12(15)19)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,18H,7-8H2,1H3,(H2,15,19)(H,16,21)(H,17,20) |
InChI Key |
FGEFRNRUJYXIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


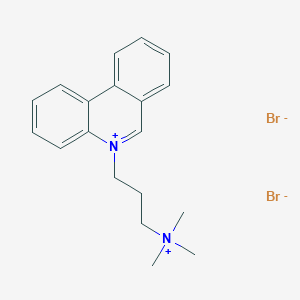
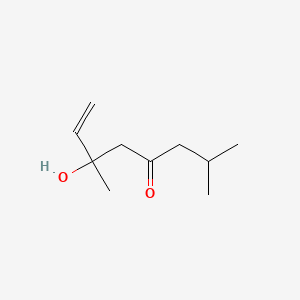
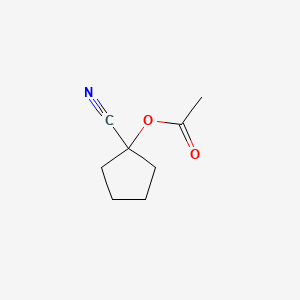
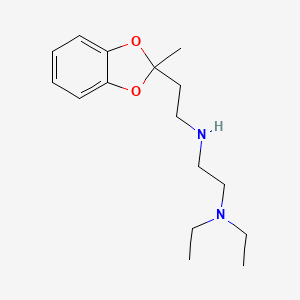
![Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]-](/img/structure/B13767844.png)

![6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B13767855.png)
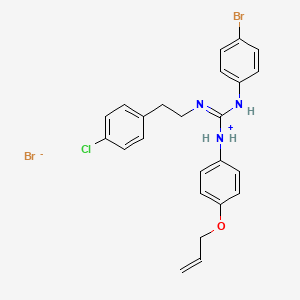
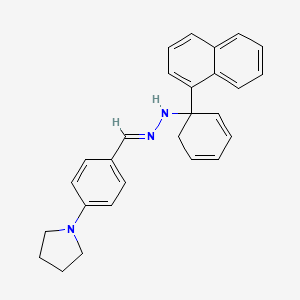
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate](/img/structure/B13767882.png)
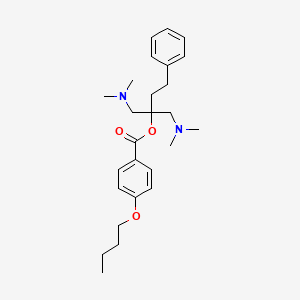

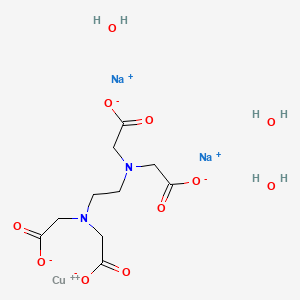
![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)
